molecular formula C22H30N2O2 B503069 9-(3-(cyclohexylamino)-2-hydroxypropyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 890642-39-4

9-(3-(cyclohexylamino)-2-hydroxypropyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No. B503069
M. Wt: 354.5g/mol
InChI Key: CVPHOXGBNXUIMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(3-(cyclohexylamino)-2-hydroxypropyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a useful research compound. Its molecular formula is C22H30N2O2 and its molecular weight is 354.5g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-(3-(cyclohexylamino)-2-hydroxypropyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3-(cyclohexylamino)-2-hydroxypropyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '9-(3-(cyclohexylamino)-2-hydroxypropyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one' involves several steps of organic synthesis, including protection and deprotection of functional groups, coupling reactions, and reduction reactions.

Starting Materials
4-methyl-2,3,4,9-tetrahydrocarbazole, cyclohexylamine, 2-bromo-1-(2-hydroxypropyl)-2-methylpropane, triethylamine, diisopropylethylamine, N,N-dimethylformamide, acetic anhydride, sodium borohydride, acetic acid, hydrochloric acid, sodium hydroxide, ethanol, wate

Reaction
Protection of the carbazole amino group with acetic anhydride and triethylamine to form the acetylated intermediate., Deprotection of the carbazole amino group with hydrochloric acid to form the free amine intermediate., Protection of the hydroxyl group on the 2-methylpropane with diisopropylethylamine and acetic anhydride to form the acetylated intermediate., Coupling of the free amine intermediate and the acetylated 2-methylpropane intermediate with N,N-dimethylformamide and sodium hydride to form the protected intermediate., Reduction of the protected intermediate with sodium borohydride in acetic acid to form the final compound., Purification of the final compound by recrystallization from ethanol and water.

properties

IUPAC Name

9-[3-(cyclohexylamino)-2-hydroxypropyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2/c1-15-10-11-20-19(12-15)18-8-5-9-21(26)22(18)24(20)14-17(25)13-23-16-6-3-2-4-7-16/h10-12,16-17,23,25H,2-9,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPHOXGBNXUIMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CC(CNC4CCCCC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3-(cyclohexylamino)-2-hydroxypropyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

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